1,3-Dichloro-5-difluoromethoxy-2-fluorobenzene
Overview
Description
“1,3-Dichloro-5-difluoromethoxy-2-fluorobenzene” is a chemical compound with the molecular formula C7H3Cl2F3O . It has a molecular weight of 231 g/mol .
Molecular Structure Analysis
The molecular structure of “1,3-Dichloro-5-difluoromethoxy-2-fluorobenzene” consists of a benzene ring substituted with two chlorine atoms, two fluorine atoms, and a difluoromethoxy group .Physical And Chemical Properties Analysis
The physical and chemical properties of “1,3-Dichloro-5-difluoromethoxy-2-fluorobenzene” are not fully detailed in the searched resources. It’s known that this compound has a molecular weight of 231 g/mol .Scientific Research Applications
Organometallic Chemistry
1,3-Dichloro-5-difluoromethoxy-2-fluorobenzene, as part of the fluorobenzenes family, is increasingly recognized in organometallic chemistry and transition-metal-based catalysis. Fluorinated benzenes, due to their reduced π-electron density, bind weakly to metal centers. This property allows them to serve as non-coordinating solvents or easily displaced ligands in various chemical reactions. These compounds demonstrate significant chemical inertness, but can undergo C-H and C-F bond activation reactions using reactive transition metal complexes (Pike, Crimmin, & Chaplin, 2017).
Spectroscopy
Mass-analyzed threshold ionization (MATI) spectroscopy has been applied to study the ionic properties of radical cations of similar halogenated benzenes, including 1,3-dichloro-2-fluorobenzene. This study helps understand the electronic ground state and vibrational modes of such compounds, with the aid of quantum chemical calculations (Krüger, Witte, Helfrich, & Grotemeyer, 2015).
Electrochemical Studies
The electrochemical fluorination of aromatic compounds like 1,3-dichloro-5-difluoromethoxy-2-fluorobenzene has been studied extensively. This process involves various reactions, including cathodic dehalogeno-defluorination and anodic fluorination, which contribute to the understanding of the reaction mechanisms and the production of halogenated and fluorinated compounds (Horio, Momota, Kato, Morita, & Matsuda, 1996; Momota, Kato, Morita, & Matsuda, 1994; Momota, Horio, Kato, Morita, & Matsuda, 1995).
Biodegradation
The biodegradation of difluorobenzenes, which includes compounds like 1,3-dichloro-5-difluoromethoxy-2-fluorobenzene, has been investigated. A microbial strain identified as Labrys portucalensis was found capable of degrading fluorobenzene and its derivatives, providing insights into environmental remediation and the microbial metabolism of halogenated compounds (Moreira, Amorim, Carvalho, & Castro, 2009).
Safety And Hazards
properties
IUPAC Name |
1,3-dichloro-5-(difluoromethoxy)-2-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F3O/c8-4-1-3(13-7(11)12)2-5(9)6(4)10/h1-2,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOPOOGZOAVDLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)F)Cl)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dichloro-5-difluoromethoxy-2-fluorobenzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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